molecular formula C12H19NO B13287943 N-butyl-2-ethoxyaniline

N-butyl-2-ethoxyaniline

Cat. No.: B13287943
M. Wt: 193.28 g/mol
InChI Key: GKNXLWJHWHAQEQ-UHFFFAOYSA-N
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Description

N-butyl-2-ethoxyaniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butyl group, and an ethoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-2-ethoxyaniline can be synthesized through several methods. One common method involves the nucleophilic substitution of aniline derivatives. For instance, the reaction of 2-ethoxyaniline with butyl bromide in the presence of a base like potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is usually achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine) or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-butyl-2-ethoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-ethoxyaniline involves its interaction with specific molecular targets. The ethoxy and butyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include the modulation of enzyme activity or the inhibition of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    N-butyl-2-chloroaniline: Contains a chlorine atom on the benzene ring instead of an ethoxy group.

    N-butyl-2-aminophenol: Has a hydroxyl group on the benzene ring instead of an ethoxy group.

Uniqueness

N-butyl-2-ethoxyaniline is unique due to the presence of both butyl and ethoxy groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butyl-2-ethoxyaniline

InChI

InChI=1S/C12H19NO/c1-3-5-10-13-11-8-6-7-9-12(11)14-4-2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

GKNXLWJHWHAQEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC=C1OCC

Origin of Product

United States

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